3,4-DI-Tert-butyl-5-cyclopropoxypyridine
Description
3,4-DI-Tert-butyl-5-cyclopropoxypyridine is a pyridine derivative featuring two tert-butyl groups at positions 3 and 4 of the aromatic ring and a cyclopropoxy substituent at position 4. This structure confers unique steric and electronic properties:
- Steric effects: The tert-butyl groups introduce significant steric bulk, which reduces reactivity at adjacent positions and enhances thermal stability .
- Electronic effects: The cyclopropoxy group, a strained ether, modifies electron density on the pyridine ring, influencing solubility and intermolecular interactions .
The compound’s synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling, though steric hindrance from the tert-butyl groups often results in moderate yields (35–40%) compared to less hindered analogs .
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3,4-ditert-butyl-5-cyclopropyloxypyridine |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-9-17-10-13(18-11-7-8-11)14(12)16(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
QNEIKKXJPBHRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DI-Tert-butyl-5-cyclopropoxypyridine typically involves the reaction of pyridine derivatives with tert-butyl and cyclopropoxy substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-DI-Tert-butyl-5-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,4-DI-Tert-butyl-5-cyclopropoxypyridine is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic synthesis .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural properties .
Mechanism of Action
The mechanism by which 3,4-DI-Tert-butyl-5-cyclopropoxypyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The presence of tert-butyl and cyclopropoxy groups can enhance its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent-Specific Comparisons
Tert-butyl vs. Smaller Alkyl Groups
- Thermal stability: Compounds with tert-butyl groups (e.g., 3,4-di-tert-butyl-5-phenoxypyridine) exhibit decomposition temperatures >300°C, outperforming methyl- or ethyl-substituted analogs (decomposition at 220–260°C) due to enhanced steric protection .
- Solubility: The tert-butyl groups reduce solubility in polar solvents (e.g., water solubility <1 mg/mL) but improve compatibility with non-polar media like hexane .
Cyclopropoxy vs. Other Alkoxy Groups
- Solubility: The cyclopropoxy group increases solubility in non-polar solvents (e.g., logP = 3.2) compared to methoxy (logP = 1.8) or ethoxy (logP = 2.1) substituents, attributed to its strained three-membered ring enhancing lipophilicity .
- Steric hindrance : Cyclopropoxy’s compact structure causes less steric interference than bulkier alkoxy groups (e.g., neopentyloxy), enabling easier functionalization at adjacent positions .
Direct Structural Analogs
3,4-DI-Tert-butyl-5-phenoxypyridine
- Key differences: Replacing cyclopropoxy with phenoxy increases aromaticity, raising melting point (MP = 145°C vs. 98°C for the cyclopropoxy analog) but reduces solubility in alkanes by 30% .
- Reactivity: The phenoxy group’s electron-withdrawing nature accelerates electrophilic substitution reactions at position 2 compared to the electron-donating cyclopropoxy group .
5-Cyclopropoxy-3,4-dimethylpyridine
- Thermal stability : Removing tert-butyl groups lowers decomposition temperature to 210°C, highlighting the critical role of tert-butyl substituents in thermal resistance .
- Synthetic yield : Less steric hindrance improves yields to 60–70%, contrasting with the target compound’s lower efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
